Cas no 2137782-02-4 (Benzaldehyde, 3-chloro-2-(ethylamino)-)

Benzaldehyde, 3-chloro-2-(ethylamino)- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 3-chloro-2-(ethylamino)-
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- Inchi: 1S/C9H10ClNO/c1-2-11-9-7(6-12)4-3-5-8(9)10/h3-6,11H,2H2,1H3
- InChI Key: OHJXDWZOWFZGGF-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=CC(Cl)=C1NCC
Benzaldehyde, 3-chloro-2-(ethylamino)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363138-0.25g |
3-chloro-2-(ethylamino)benzaldehyde |
2137782-02-4 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
Enamine | EN300-363138-5.0g |
3-chloro-2-(ethylamino)benzaldehyde |
2137782-02-4 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
Enamine | EN300-363138-0.5g |
3-chloro-2-(ethylamino)benzaldehyde |
2137782-02-4 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
Enamine | EN300-363138-0.1g |
3-chloro-2-(ethylamino)benzaldehyde |
2137782-02-4 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
Enamine | EN300-363138-10.0g |
3-chloro-2-(ethylamino)benzaldehyde |
2137782-02-4 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-363138-2.5g |
3-chloro-2-(ethylamino)benzaldehyde |
2137782-02-4 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-363138-1.0g |
3-chloro-2-(ethylamino)benzaldehyde |
2137782-02-4 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-363138-0.05g |
3-chloro-2-(ethylamino)benzaldehyde |
2137782-02-4 | 95.0% | 0.05g |
$624.0 | 2025-03-18 |
Benzaldehyde, 3-chloro-2-(ethylamino)- Related Literature
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1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
Additional information on Benzaldehyde, 3-chloro-2-(ethylamino)-
Benzaldehyde, 3-chloro-2-(ethylamino)- (CAS No: 2137782-02-4)
Benzaldehyde, 3-chloro-2-(ethylamino)-, also known by its CAS number 2137782-02-4, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with a chlorine atom at the 3-position and an ethylamino group at the 2-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for research and industrial applications.
The synthesis of Benzaldehyde, 3-chloro-2-(ethylamino)- typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to prepare this compound. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the aromatic ring with the desired substituents. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.
In terms of chemical properties, Benzaldehyde, 3-chloro-2-(ethylamino)- exhibits interesting reactivity due to the electron-withdrawing effects of the chlorine atom and the electron-donating nature of the ethylamino group. These opposing effects create a dynamic interplay that influences the compound's behavior in various chemical reactions. For example, studies have shown that this compound can undergo nucleophilic aromatic substitution under specific conditions, making it a potential candidate for drug design and materials synthesis.
The application of Benzaldehyde, 3-chloro-2-(ethylamino)- extends into diverse areas such as pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for developing new drugs targeting specific biological pathways. Recent research highlights its role in inhibiting certain enzymes associated with neurodegenerative diseases, showcasing its potential therapeutic value.
In addition to its biological applications, Benzaldehyde, 3-chloro-2-(ethylamino)- has found utility in materials science. Its ability to form stable coordination complexes with metal ions makes it a promising candidate for designing new catalysts and sensors. For instance, studies have demonstrated that this compound can act as a ligand in palladium-based catalysts for alkene hydrogenation reactions, offering improved catalytic activity and selectivity.
The environmental impact of Benzaldehyde, 3-chloro-2-(ethylamino)- has also been a subject of recent research interest. Studies focusing on its biodegradation and toxicity profiles aim to assess its safety for industrial use and environmental release. Preliminary findings suggest that under aerobic conditions, this compound undergoes rapid microbial degradation, reducing its persistence in natural ecosystems.
In conclusion, Benzaldehyde, 3-chloro-2-(ethylamino)- (CAS No: 2137782-02-4) stands out as a multifaceted organic compound with promising applications across various disciplines. Its unique chemical structure and reactivity continue to inspire innovative research directions, from drug discovery to advanced materials development. As ongoing studies unravel more about its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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